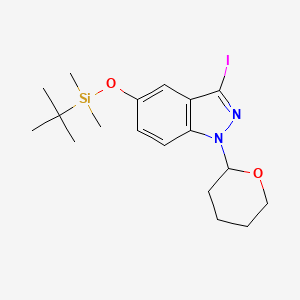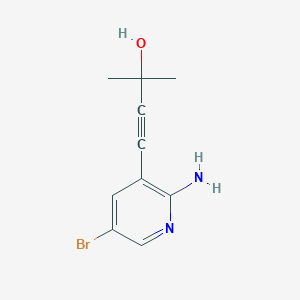
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol
概述
描述
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is a complex organic compound that features a pyridine ring substituted with an amino group and a bromine atom
作用机制
Target of Action
It is known that brominated aromatic amine reagents like 2-amino-5-bromopyridine are often used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that the compound could potentially target enzymes or proteins involved in these biochemical processes.
Mode of Action
It is known that brominated aromatic amines can participate in various chemical reactions, including reductive amination . In such reactions, the brominated aromatic amine could potentially interact with its targets by donating or accepting electrons, leading to changes in the targets’ structure or function.
Biochemical Pathways
The downstream effects of these pathways could include the synthesis or degradation of various biomolecules, depending on the specific context and conditions .
Pharmacokinetics
The properties of similar brominated aromatic amines suggest that they could be readily absorbed and distributed in the body, metabolized by various enzymes, and excreted in the urine or feces . These properties could influence the compound’s bioavailability, or the extent and rate at which it reaches its targets.
Result of Action
Based on its potential role in reductive amination, it could potentially influence the structure and function of various proteins or other biomolecules, leading to changes in cellular processes such as signal transduction, gene expression, or metabolism .
Action Environment
The action of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol could be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the rate and extent of its reactions could be affected by the concentration of other reactants or catalysts, the temperature of the environment, and the pH of the solution . These factors could influence the compound’s efficacy, or its ability to produce a desired effect, as well as its stability, or its resistance to changes in its structure or function.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-aminopyridine followed by coupling reactions to introduce the but-3-yn-2-ol moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .
化学反应分析
Types of Reactions
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .
科学研究应用
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and catalysts.
相似化合物的比较
Similar Compounds
2-Amino-5-bromopyridine: Shares the pyridine core with amino and bromine substituents but lacks the but-3-yn-2-ol moiety.
4-(2-Amino-5-chloropyridin-3-yl)-2-methylbut-3-yn-2-ol: Similar structure with a chlorine atom instead of bromine.
4-(2-Amino-5-fluoropyridin-3-yl)-2-methylbut-3-yn-2-ol: Contains a fluorine atom instead of bromine.
Uniqueness
4-(2-Amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol is unique due to the presence of both the amino and bromine substituents on the pyridine ring, combined with the but-3-yn-2-ol moiety. This unique combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
属性
IUPAC Name |
4-(2-amino-5-bromopyridin-3-yl)-2-methylbut-3-yn-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2,14)4-3-7-5-8(11)6-13-9(7)12/h5-6,14H,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDLSBLSLLRJJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=C(N=CC(=C1)Br)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201215838 | |
| Record name | 4-(2-Amino-5-bromo-3-pyridinyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262985-25-0 | |
| Record name | 4-(2-Amino-5-bromo-3-pyridinyl)-2-methyl-3-butyn-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262985-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Amino-5-bromo-3-pyridinyl)-2-methyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201215838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
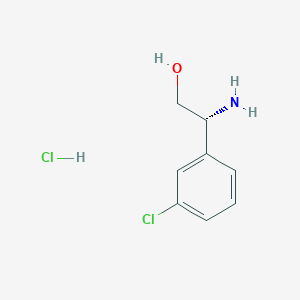
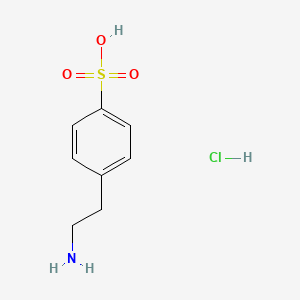
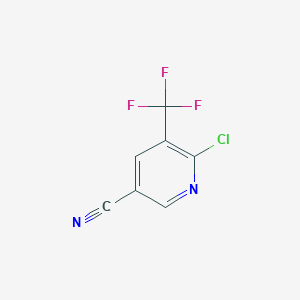
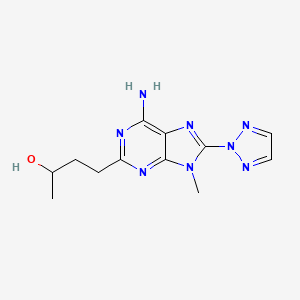
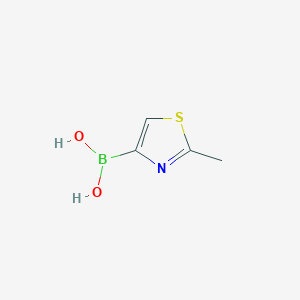
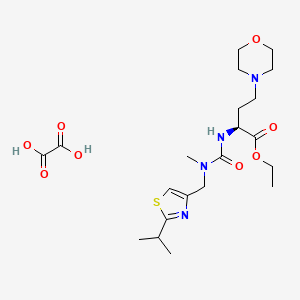
![2-Hydroxymethyl-1,4,6,7-Tetrahydro-Imidazo[4,5-C]Pyridine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B3027209.png)
![Tert-butyl 1-benzyloxycarbonylamino-5-aza-spiro[2.3]hexane-5-carboxylate](/img/structure/B3027210.png)
![tert-butyl3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B3027211.png)
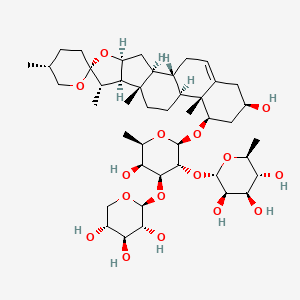
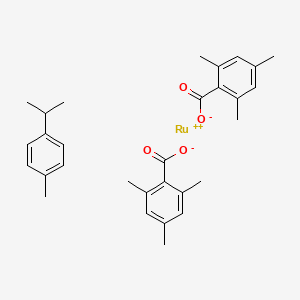
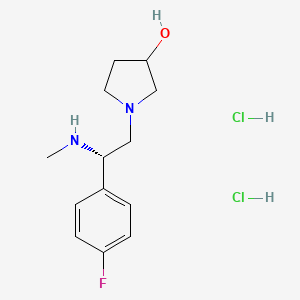
![4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole](/img/structure/B3027219.png)
